4-methylthiazol-2(3H)-one
Overview
Description
4-methylthiazol-2(3H)-one is a heterocyclic compound containing a thiazole ring with a methyl group at the 4-position and a keto group at the 2-position
Mechanism of Action
Target of Action
4-Methylthiazol-2(3H)-one, also known as 4-Methyl-1,3-thiazol-2(3H)-one or 4-methyl-3H-1,3-thiazol-2-one, is a compound that has been found to have a wide range of targets. It has been shown to interact with various receptors and enzymes, playing a significant role in numerous biological processes .
Mode of Action
The interaction of this compound with its targets results in a variety of changes. For instance, it has been found to inhibit the aggregation factor of human platelets , act as an antagonist against UDP-N-acetylmuramate/l-alanine ligase , and serve as a corrosion inhibitor .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to inhibit urokinase , a key enzyme in the plasminogen activation pathway, which plays a crucial role in fibrinolysis. It also inhibits bacterial DNA gyrase B , an enzyme involved in DNA replication.
Pharmacokinetics
Its molecular properties suggest that it may have good bioavailability .
Result of Action
The action of this compound at the molecular and cellular level results in a variety of effects. For instance, it has been found to have antitumor activity against a breast cancer cell line . It also acts as a corrosion inhibitor, forming a protective film on the steel surface .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its corrosion inhibition efficiency increases with an increase in concentration
Biochemical Analysis
Cellular Effects
The effects of 4-Methyl-1,3-thiazol-2(3H)-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the phosphorylation of Smad2/3, which is a critical step in the TGF-β signaling pathway . This inhibition can lead to alterations in gene expression and impact cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Methyl-1,3-thiazol-2(3H)-one exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active site of ALK5, preventing the phosphorylation of Smad2/3 . This inhibition disrupts the TGF-β signaling pathway, leading to changes in gene expression and cellular responses. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1,3-thiazol-2(3H)-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 4-Methyl-1,3-thiazol-2(3H)-one can lead to sustained inhibition of the TGF-β signaling pathway, resulting in prolonged changes in cellular behavior.
Dosage Effects in Animal Models
The effects of 4-Methyl-1,3-thiazol-2(3H)-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
4-Methyl-1,3-thiazol-2(3H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation, leading to the formation of metabolites that can further influence cellular functions . These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Methyl-1,3-thiazol-2(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Subcellular Localization
4-Methyl-1,3-thiazol-2(3H)-one exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylthiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylthiazole with an oxidizing agent to introduce the keto group at the 2-position. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methylthiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
4-methylthiazol-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of dyes and pigments due to its chromogenic properties.
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazol-2-amine: Similar structure but with an amino group instead of a keto group.
2-Amino-4-methylthiazole: Contains an amino group at the 2-position.
4-Methyl-2-thiazolylamine: Another derivative with an amino group.
Uniqueness
4-methylthiazol-2(3H)-one is unique due to its keto group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to its amino-substituted counterparts. This structural difference allows it to participate in specific reactions and interact with unique molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-methyl-3H-1,3-thiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-3-2-7-4(6)5-3/h2H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEVDFFLOPFGCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277848 | |
Record name | 4-Methyl-1,3-thiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32497-10-2 | |
Record name | 32497-10-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4484 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-1,3-thiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2,3-dihydro-1,3-thiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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